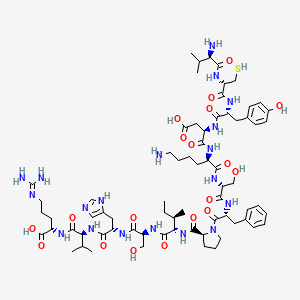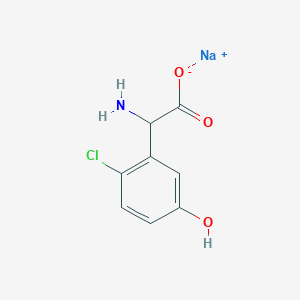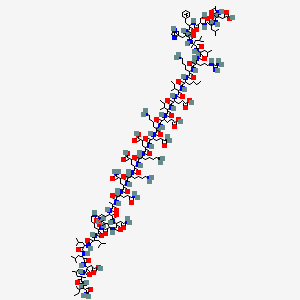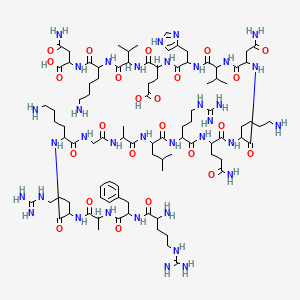![molecular formula C14H10ClN4Na2O8P B10787927 Disodium;[2-[(2-chloro-5-nitrophenyl)diazenyl]-4-formyl-6-methyl-5-oxidopyridin-3-yl]methyl hydrogen phosphate](/img/structure/B10787927.png)
Disodium;[2-[(2-chloro-5-nitrophenyl)diazenyl]-4-formyl-6-methyl-5-oxidopyridin-3-yl]methyl hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium;[2-[(2-chloro-5-nitrophenyl)diazenyl]-4-formyl-6-methyl-5-oxidopyridin-3-yl]methyl hydrogen phosphate is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a diazenyl group, a formyl group, and a phosphate group, making it a versatile molecule in chemical synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium;[2-[(2-chloro-5-nitrophenyl)diazenyl]-4-formyl-6-methyl-5-oxidopyridin-3-yl]methyl hydrogen phosphate typically involves multiple steps, starting with the formation of the diazenyl group. This is achieved through a diazotization reaction, where 2-chloro-5-nitroaniline is treated with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with 4-formyl-6-methyl-5-oxidopyridin-3-yl]methyl hydrogen phosphate under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the diazonium intermediate and to facilitate the coupling reaction efficiently. The final product is purified using crystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Disodium;[2-[(2-chloro-5-nitrophenyl)diazenyl]-4-formyl-6-methyl-5-oxidopyridin-3-yl]methyl hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The diazenyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often require catalysts like palladium or copper.
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further utilized in chemical synthesis and industrial applications.
Scientific Research Applications
Disodium;[2-[(2-chloro-5-nitrophenyl)diazenyl]-4-formyl-6-methyl-5-oxidopyridin-3-yl]methyl hydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Disodium;[2-[(2-chloro-5-nitrophenyl)diazenyl]-4-formyl-6-methyl-5-oxidopyridin-3-yl]methyl hydrogen phosphate involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity. The phosphate group can participate in phosphorylation reactions, affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Disodium;[2-[(2-chloro-5-nitrophenyl)diazenyl]-4-formyl-6-methyl-5-oxidopyridin-3-yl]methyl phosphate
- Disodium;[2-[(2-chloro-5-nitrophenyl)diazenyl]-4-formyl-6-methyl-5-oxidopyridin-3-yl]methyl sulfate
Uniqueness
Disodium;[2-[(2-chloro-5-nitrophenyl)diazenyl]-4-formyl-6-methyl-5-oxidopyridin-3-yl]methyl hydrogen phosphate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C14H10ClN4Na2O8P |
|---|---|
Molecular Weight |
474.66 g/mol |
IUPAC Name |
disodium;[2-[(2-chloro-5-nitrophenyl)diazenyl]-4-formyl-6-methyl-5-oxidopyridin-3-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C14H12ClN4O8P.2Na/c1-7-13(21)9(5-20)10(6-27-28(24,25)26)14(16-7)18-17-12-4-8(19(22)23)2-3-11(12)15;;/h2-5,21H,6H2,1H3,(H2,24,25,26);;/q;2*+1/p-2 |
InChI Key |
VLNWYJFCKRYEJA-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C(=C(C(=N1)N=NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)COP(=O)(O)[O-])C=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-but-2-enedioic acid;(2R)-2-cyclopentyl-2-hydroxy-N-[1-(4-methylpent-3-enyl)piperidin-4-yl]-2-phenylacetamide](/img/structure/B10787851.png)
![tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate](/img/structure/B10787856.png)
![[Ser140]-plp(139-151)](/img/structure/B10787862.png)
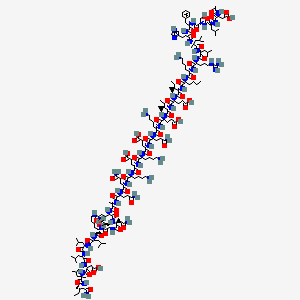

![[(2R,3S,4R,6R)-6-[(2S,4R,5S,6R)-2-[4-[(4E,6E,14E,16Z)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate](/img/structure/B10787880.png)
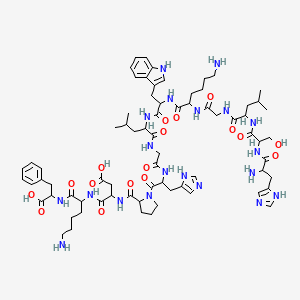
![3-(2-chlorophenyl)-2-[(E)-2-[6-(diethylaminomethyl)pyridin-2-yl]ethenyl]-6-fluoroquinazolin-4-one;hydrochloride](/img/structure/B10787888.png)
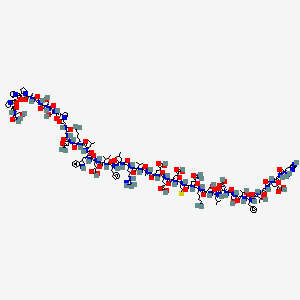
![disodium;N-[4-(phosphonatomethyl)phenyl]tetradecanamide](/img/structure/B10787898.png)
